3-Bromo-5-methoxyimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-5-methoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally benign nature . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and multicomponent reactions allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various substituted imidazo[1,2-a]pyridine derivatives, depending on the nucleophile used .
Scientific Research Applications
3-Bromo-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is used as a scaffold for the development of various pharmaceuticals due to its biological activity.
Material Science: The structural characteristics of this compound make it useful in the development of new materials.
Biological Research: It is used in the study of biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and enzymes involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Lacks the methoxy group at the fifth position.
5-Methoxyimidazo[1,2-a]pyridine: Lacks the bromine atom at the third position.
Uniqueness
3-Bromo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYKYJLIHFAPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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